molecular formula C17H17N3O B12458956 N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine

N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine

Cat. No.: B12458956
M. Wt: 279.34 g/mol
InChI Key: DRSJTWDAUCQWGB-UHFFFAOYSA-N
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Description

N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 1-methyl-1H-benzimidazol-5-amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the Schiff base.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted Schiff base derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Mechanism of Action

The mechanism of action of N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The compound can also act as an inhibitor of certain enzymes, thereby affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine is unique due to its specific structural features, such as the presence of the ethoxy group and the benzimidazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-(1-methylbenzimidazol-5-yl)methanimine

InChI

InChI=1S/C17H17N3O/c1-3-21-15-7-4-13(5-8-15)11-18-14-6-9-17-16(10-14)19-12-20(17)2/h4-12H,3H2,1-2H3

InChI Key

DRSJTWDAUCQWGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N(C=N3)C

Origin of Product

United States

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